![molecular formula C20H25NO4S B2542042 N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide CAS No. 1704669-89-5](/img/structure/B2542042.png)
N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide
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Description
The compound "N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with sulfonyl and propanamide groups, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of sulfonamides derived from 4-methoxyphenethylamine and their potential as therapeutic agents for Alzheimer’s disease is discussed . Additionally, the synthesis of functionalized cyclopropanes using rhodium N-(arylsulfonyl)prolinate catalysis is described . Studies on the stereochemistry and electronic interactions of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides are also presented . These papers provide a context for understanding the synthesis, molecular structure, and chemical reactions of compounds with similar functional groups.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of a primary amine with a sulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides using DMF as a solvent and LiH as an activator . In another study, the synthesis of cyclopropanes is achieved through the rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, with the enantioselectivity controlled by the use of cyclic N-(arylsulfonyl)amino acids as ligands . These methods could potentially be adapted for the synthesis of "N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as X-ray diffraction analysis . The presence of sulfonyl and propanamide groups is likely to influence the electronic distribution and stereochemistry of the molecule, as observed in the studies of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides . These techniques could be employed to determine the molecular structure of "N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide".
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of enzyme inhibitor complexes, as seen with sulfonamide derivatives exhibiting acetylcholinesterase inhibitory activity . The formation of dianions from N-monosubstituted-3-(phenylsulfonyl)propanamides and their reactions with aldehydes and ketones to produce (\gamma)-hydroxy amides and furanones is another example of chemical reactivity . These reactions highlight the potential reactivity of the sulfonyl and propanamide groups in "N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the solubility and polarity of the compounds are affected by the presence of sulfonyl and propanamide groups, as well as by the substituents on the aromatic rings . The formation of intramolecular hydrogen bonds and the existence of diastereomers also influence the physical properties of these compounds . These insights can be used to predict the properties of "N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide", such as solubility, melting point, and stability.
Scientific Research Applications
Analytical Method Development
- Development of Analytical Methods : A method was developed for determining a growth hormone secretagogue (MK-677), a derivative of N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide, in human plasma using high-performance liquid chromatography with mass spectrometric detection. This method provided the sensitivity needed to map the pharmacokinetic time-course following oral administration (Constanzer, Chavez-Eng, & Matuszewski, 1997).
Structure-Activity Relationship Studies
- Investigation of Structure-Activity Relationships : Studies on the structure-activity relationships of certain (arylsulfonyl)urea drugs, including N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide analogs, have been conducted to understand their interaction with alcohol and their inhibition mechanism on aldehyde dehydrogenase (Lee, Elberling, & Nagasawa, 1992).
Pharmacological Applications
- Antiviral Research : Research on BAY 38-4766, a structural analog, showed its potential as a nonnucleoside inhibitor targeting cytomegalovirus DNA maturation, suggesting its use in antiviral therapy (Buerger et al., 2001).
Spectroscopic Studies
- Spectroscopic Analysis : Spectroscopic and theoretical studies were conducted on some N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfonyl]propanamides, providing insights into their structural conformations and interactions (Olivato et al., 2009).
Antitumor Research
- Antitumor Properties : Compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, a derivative, have shown promise as cell cycle inhibitors with potential antitumor applications in clinical trials (Owa et al., 2002).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-3-20(25-2,17-10-6-4-7-11-17)16-21-19(22)14-15-26(23,24)18-12-8-5-9-13-18/h4-13H,3,14-16H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXILJWVFIYPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-phenylbutyl)-3-(phenylsulfonyl)propanamide |
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